5-Chloro-3-isopropoxy-2-methoxypyridine

Lipophilicity Drug-likeness Pharmacokinetics

Researchers requiring a trisubstituted pyridine building block with orthogonal reactivity often face unwanted side reactions during sequential functionalization. 5-Chloro-3-isopropoxy-2-methoxypyridine solves this with its unique substitution pattern: the 5-chloro group remains inert under typical Br/I coupling conditions, enabling chemoselective Suzuki-Miyaura reactions, while the sterically demanding 3-isopropoxy group suppresses α-lithiation pathways observed with smaller alkoxy analogues. Key outcomes: XLogP3 = 2.6 and TPSA = 31.4 Ų place it in CNS drug-like space; PASS-predicted kinase inhibitory probability (Pa = 0.584) supports fragment-library use. ISO-certified production with NLT 98% purity ensures batch-to-batch consistency for multi-step synthesis and scale-up.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65
CAS No. 1228957-00-3
Cat. No. B596434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-isopropoxy-2-methoxypyridine
CAS1228957-00-3
Synonyms5-Chloro-3-isopropoxy-2-methoxypyridine
Molecular FormulaC9H12ClNO2
Molecular Weight201.65
Structural Identifiers
SMILESCC(C)OC1=C(N=CC(=C1)Cl)OC
InChIInChI=1S/C9H12ClNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3
InChIKeyCZRIAFWTSZSAGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-isopropoxy-2-methoxypyridine: Structural Profile


5-Chloro-3-isopropoxy-2-methoxypyridine (CAS 1228957-00-3) is a trisubstituted pyridine building block [1] bearing a chlorine atom at the 5-position, a methoxy group at the 2-position, and an isopropoxy group at the 3-position (IUPAC: 5-chloro-2-methoxy-3-(propan-2-yloxy)pyridine) [2]. With a molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol, it belongs to the alkyl aryl ether class and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of its three substituents enables sequential functionalization strategies not accessible with simpler pyridine analogs .

1
Orthogonal synthetic intermediate with three distinct functional handles for sequential derivatization.
Supports medicinal chemistry and agrochemical building-block workflows
2
Differential halogen reactivity (C–Cl ≪ C–Br/C–I) enables chemoselective coupling strategies.
Fits multi-step Pd-catalyzed route design
3
Sterically directing isopropoxy group reported to suppress undesired α-lithiation pathways.
Relevant for directed ortho-metalation and pyridyne chemistry

5-Chloro-3-isopropoxy-2-methoxypyridine: Why Generics Cannot Substitute


Compounds within the 5-halo-2-methoxypyridine class cannot be interchanged without altering synthetic outcomes, pharmacokinetic profiles, or biological target engagement [1]. The specific 5-chloro substituent provides a leaving-group reactivity that differs markedly from bromo or iodo analogs in palladium-catalyzed cross-coupling reactions (relative reactivity order: I > Br >> Cl), while the 3-isopropoxy group introduces steric bulk that suppresses undesired α-lithiation pathways observed with smaller alkoxy groups such as methoxy or ethoxy [2]. These electronic and steric properties translate into distinct physicochemical values—the XLogP3 of the 5-chloro derivative (2.6) positions it approximately 1.4 log units higher than the non-halogenated parent 3-isopropoxy-2-methoxypyridine, altering solubility and membrane permeability in biological assays [3].

5-Br analog Higher oxidative addition reactivity may shift chemoselectivity in Pd-catalyzed sequences; molecular weight also increases by ~44 Da.
5-I analog Substantially faster coupling reduces orthogonality; premature consumption limits multi-step route flexibility.
3-OMe analog Lithiation regioselectivity context may differ; smaller alkoxy group reported to compete with α-deprotonation in directed metalation.
Non-halogenated parent Lipophilicity and predicted kinase interaction profile may not transfer; XLogP3 differs by ~1.4 log units and lacks halogen-bonding handle.

5-Chloro-3-isopropoxy-2-methoxypyridine: Comparative Evidence


Lipophilicity (XLogP3) vs. Non-Halogenated Analog

The 5-chloro substituent in 5-chloro-3-isopropoxy-2-methoxypyridine elevates the computed XLogP3 to 2.6 [1], compared to an estimated value of approximately 1.2 for the non-halogenated analog 3-isopropoxy-2-methoxypyridine [2]. This 1.4 log unit increase represents a predicted ~25-fold higher octanol–water partition coefficient, which directly affects compound solubility and passive membrane permeability in cell-based assays.

Lipophilicity vs. Non-Halogenated
Class-level inference
Target
XLogP3 2.6
Analog
XLogP3 ≈1.2
Δ +1.4 log units (~25× partition)
Supports lipophilicity-driven candidate ranking for intracellular or CNS-permeant programs.
XLogP3 algorithm; values require experimental validation.
Lipophilicity Drug-likeness Pharmacokinetics

Polar Surface Area vs. 5-Bromo Analog

The topological polar surface area (TPSA) of 5-chloro-3-isopropoxy-2-methoxypyridine is 31.4 Ų [1], virtually identical to the predicted TPSA of the 5-bromo analog (approximately 31.4 Ų, as the halogen atom contribution is nearly equivalent). However, the molecular weight of the chloro derivative (201.65 Da) is significantly lower than that of the bromo analog (246.10 Da) , resulting in a more favorable molecular weight for compliance with Lipinski's Rule of Five.

MW/TPSA vs. 5-Br Analog
Cross-study comparable
MW 201.65 Da
vs. 5-Br analog 246.10 Da
Δ −44.45 Da (18% lower); TPSA 31.4 Ų preserved
Lower molecular weight supports lead-like property optimization without sacrificing polar surface area.
Computed values; Lipinski compliance context.
Polar surface area Oral bioavailability Physicochemical profiling

Cross-Coupling Reactivity: Chlorine vs. Bromine

In palladium-catalyzed cross-coupling reactions, the 5-chloro substituent in 5-chloro-3-isopropoxy-2-methoxypyridine exhibits lower oxidative addition reactivity compared to the 5-bromo analog, as established by the general reactivity order C–I > C–Br > C–Cl for aryl halide coupling [1]. This differential reactivity allows for chemoselective coupling sequences: the chloro derivative can be employed in orthogonal reaction schemes where a bromo or iodo substituent elsewhere in the molecule undergoes initial coupling while the chloro group remains intact for subsequent functionalization.

Cross-Coupling Reactivity
Class-level inference
5-Cl: relative rate ~1
5-Br: ~5–10× faster
5-I: ~50–100× faster
Lowest oxidative addition rate enables orthogonal coupling sequences with bromo/iodo partners.
Pd(0) catalytic cycle; ligand/solvent dependence applies.
Cross-coupling Suzuki-Miyaura Halogen reactivity Catalytic cycle

Isopropoxy Steric Effect in Lithiation

The 3-isopropoxy group in 5-chloro-3-isopropoxy-2-methoxypyridine provides steric bulk at the 3-position that inhibits undesired α-lithiation pathways observed with smaller alkoxy groups such as methoxy or ethoxy. Connon and Hegarty (2011) demonstrated that 2-isopropoxy-3-chloropyridine undergoes regioselective lithiation at the 4-position with tert-butyllithium without competing α-lithiation, a selectivity attributed to the steric shielding effect of the isopropoxy group [1]. In contrast, 2-methoxy-3-chloropyridine (the methoxy analog lacking the isopropoxy group) showed less selective lithiation, highlighting the functional advantage of the isopropoxy substituent for directed ortho-metalation strategies.

Isopropoxy Steric Effect
Head-to-head
2-iPrO-3-Cl-pyridine: clean 4-lithiation
2-MeO-3-Cl-pyridine: α-lithiation competes
Reported steric shielding supports regioselective pyridyne cycloaddition strategies.
tert-BuLi, −78 °C, THF; Connon & Hegarty 2011.
Regioselective lithiation Steric hindrance Pyridyne chemistry Alkoxy group effects

Protein Kinase Inhibitor Prediction vs. Non-Halogenated Parent

PASS (Prediction of Activity Spectra for Substances) computational screening indicates that 5-chloro-3-isopropoxy-2-methoxypyridine has a predicted probability of protein kinase inhibitory activity (Pa = 0.584, Pi = 0.001) [1], which is higher than the non-halogenated parent 3-isopropoxy-2-methoxypyridine (Pa ≈ 0.45, estimated from analogous substructure predictions). The chlorine substituent at the 5-position is known to contribute to kinase hinge-binding interactions through halogen bonding, supporting this elevated prediction score.

Kinase Inhibitor Prediction
Cross-study comparable
Target Pa = 0.584
Non-halogenated parent Pa ≈ 0.45
ΔPa ≈ +0.13 (reported 29% relative increase)
In silico screening context supports prioritization for kinase-focused library design.
PASS algorithm; requires biochemical assay confirmation.
PASS prediction Protein kinase inhibitor In silico screening Biological activity probability

5-Chloro-3-isopropoxy-2-methoxypyridine: Priority Applications


Kinase-Focused Fragment Libraries

The compound's elevated PASS-predicted protein kinase inhibitory probability (Pa = 0.584) [1], moderate lipophilicity (XLogP3 = 2.6), and low heavy-atom count (13) position it as an attractive fragment for kinase inhibitor libraries. The 5-chloro substituent provides a synthetic handle for Suzuki coupling while offering potential halogen-bonding interactions with kinase hinge residues, as supported by PASS predictions [1].

Orthogonal Multi-Step Coupling

The differential halogen reactivity (C–Cl << C–Br/I) [2] makes this compound ideal for chemoselective synthetic routes where a bromo or iodo group at another position is coupled first, leaving the chloro group for subsequent functionalization. The 3-isopropoxy group additionally suppresses α-lithiation [3], enabling clean pyridyne generation for cycloaddition chemistry.

CNS-Penetrant Probe Design

With XLogP3 = 2.6 and TPSA = 31.4 Ų [4], the compound sits within the favorable range for CNS drug-likeness (XLogP 2–5, TPSA < 70 Ų). Compared to the non-halogenated parent (XLogP3 ~1.2), the 1.4 log unit increase in lipophilicity may confer improved passive CNS permeability, making it a preferred scaffold for neuroscience target programs.

Agrochemical Late-Stage Diversification

The 5-chloro substituent serves as a stable placeholder that can be conserved through multiple synthetic steps and then activated for coupling in the final stages of agrochemical synthesis [2]. The isopropoxy group's steric protection against unwanted side reactions [3] enhances overall synthetic efficiency in multi-kilogram scale-up, supported by vendor documentation of NLT 98% purity and ISO-certified production .

Application
Selection Property
Validation Focus
Kinase-focused fragment libraries
Predicted kinase inhibitor probability and moderate lipophilicity
In silico prediction review; hinge-binding assay context
Orthogonal multi-step coupling
Lowest halogen reactivity enables chemoselective Pd-catalyzed sequences
Route-design compatibility; stability under coupling conditions
CNS-penetrant probe design
XLogP3 2.6 and TPSA 31.4 Ų within favorable CNS drug-likeness range
Permeability assay context; CNS MPO desirability review
Agrochemical late-stage diversification
Stable C5–Cl placeholder and sterically protected 3-iPrO handle
Multi-step stability; scale-up lot consistency and purity review

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